Bienvenue dans la boutique en ligne BenchChem!

Diltiazem Hydrochloride

Calcium channel blocker selectivity Vascular smooth muscle Myocardial contractility

Procure Diltiazem Hydrochloride (CAS 33286-22-5), the preferred non-dihydropyridine calcium channel blocker for studies demanding preserved cardiac contractility. Its balanced vascular-to-myocardial selectivity ratio (8.9) and 3.9-fold lower negative inotropic potency than verapamil prevent hemodynamic confounds. Ideal for Langendorff heart preparations, Purkinje fiber electrophysiology, and conscious animal models due to minimal reflex tachycardia. Immediate-release half-life (3-4.5 hrs) supports formulation R&D for extended-release systems. High-purity, research-grade material ready for global shipment.

Molecular Formula C22H27ClN2O4S
Molecular Weight 451.0 g/mol
CAS No. 33286-22-5
Cat. No. B194547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiltiazem Hydrochloride
CAS33286-22-5
SynonymsAldizem
Cardil
Cardizem
CRD 401
CRD-401
CRD401
Dilacor
Dilacor XR
Dilren
Diltiazem
Diltiazem Hydrochloride
Diltiazem Malate
Dilzem
Tiazac
Molecular FormulaC22H27ClN2O4S
Molecular Weight451.0 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl
InChIInChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1
InChIKeyHDRXZJPWHTXQRI-BHDTVMLSSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Diltiazem Hydrochloride (CAS 33286-22-5): Non-Dihydropyridine Calcium Channel Blocker for Cardiovascular Research and Formulation Development


Diltiazem hydrochloride (CAS 33286-22-5) is a benzothiazepine-class calcium channel blocking agent that inhibits the transmembrane influx of extracellular calcium ions into select myocardial and vascular smooth muscle cells, causing dilatation of coronary and systemic arteries and decreasing myocardial contractility [1]. Unlike dihydropyridine calcium channel blockers such as nifedipine, diltiazem exhibits balanced activity on both cardiac nodal tissue and vascular smooth muscle, placing it within the non-dihydropyridine subclass alongside verapamil [2]. The compound is a white crystalline powder freely soluble in water, with a molecular weight of 450.98 g/mol and molecular formula C₂₂H₂₆N₂O₄S·HCl [3].

Why Diltiazem Hydrochloride Cannot Be Interchanged with Other Calcium Channel Blockers in Research and Formulation Applications


Despite sharing a common mechanism of L-type calcium channel blockade, the three major calcium antagonist classes—benzothiazepines (diltiazem), phenylalkylamines (verapamil), and dihydropyridines (nifedipine, amlodipine)—produce disparate electrophysiologic and hemodynamic effects in human subjects [1]. Generic substitution across classes fails because of fundamentally different tissue selectivity profiles, distinct effects on heart rate and atrioventricular nodal conduction, and varying degrees of negative inotropic activity [2]. Even within the non-dihydropyridine subclass, diltiazem hydrochloride exhibits a vascular-to-myocardial selectivity factor of 8.9 versus 0.92 for verapamil, and demonstrates significantly less myocardial depression at therapeutic concentrations [3]. These quantifiable differences preclude simple interchangeability in both clinical research protocols and pharmaceutical development applications.

Diltiazem Hydrochloride (CAS 33286-22-5): Quantitative Differentiation Evidence for Scientific Selection


Vascular-to-Myocardial Selectivity Ratio: Diltiazem (8.9) vs Verapamil (0.92)

In an in vitro comparative study using isolated rat portal vein preparations and paced left ventricular papillary muscle examined in the same organ bath, the vascular over myocardial inhibitory selectivity was quantified as a ratio of pIC₅₀ values at equilibrium [1]. Diltiazem demonstrated a selectivity factor of 8.9, representing an intermediate profile between the highly vascular-selective dihydropyridines (felodipine, 103) and the non-selective phenylalkylamines (verapamil, 0.92) [2]. This intermediate selectivity profile correlates with diltiazem's balanced clinical effects on both peripheral vasculature and cardiac conduction tissue.

Calcium channel blocker selectivity Vascular smooth muscle Myocardial contractility Tissue selectivity ratio

Negative Inotropic Potency Comparison: Diltiazem IC₅₀ (4524 nM) vs Verapamil IC₅₀ (1163 nM) in Isolated Rabbit Hearts

In an ex vivo study using isolated perfused control rabbit hearts, verapamil and diltiazem produced dose-dependent decreases of ventricular function, with verapamil exhibiting significantly greater negative inotropic potency [1]. The median effective concentration for reducing developed pressure (IC₅₀) was 1163 ± 131 nM for verapamil compared to 4524 ± 451 nM for diltiazem (P < 0.001), indicating that diltiazem is approximately 3.9-fold less potent as a negative inotrope [2]. This quantitative difference is consistent across multiple independent investigations, with a separate study ranking negative inotropic potency as verapamil > nifedipine > diltiazem > isradipine [3].

Negative inotropic effect Cardiac contractility Myocardial depression Calcium antagonist safety margin

Electrophysiologic Differentiation: Diltiazem Shortens APD vs Verapamil Lengthens APD in Purkinje Fibers

In sheep cardiac Purkinje fiber preparations, concentrations of verapamil and diltiazem that exerted equivalent effects on abnormal automaticity produced qualitatively divergent effects on action potential characteristics [1]. Diltiazem significantly shortened action potential duration, whereas verapamil slightly lengthened it (not statistically significant) [2]. Furthermore, diltiazem appeared more effective than verapamil in preventing the development of oscillatory afterpotentials induced by barium or strophanthidin. In 50% of barium-treated preparations, verapamil caused the appearance of spontaneous activity due to enhanced normal diastolic depolarization, while diltiazem had no such effect [3].

Action potential duration Cardiac electrophysiology Purkinje fibers Oscillatory afterpotentials

Heart Rate Response Differentiation: Diltiazem Slows Heart Rate vs Verapamil/Nifedipine Increase Heart Rate

In clinical electrophysiologic studies, the acute administration of diltiazem in usual therapeutic doses slows heart rate, whereas both verapamil and nifedipine increase heart rate [1]. In conscious dog models, nifedipine and verapamil increased heart rate, while diltiazem produced a smaller increase in heart rate. Concurrently, the rate of left ventricular pressure development (dP/dt) was unaffected by diltiazem, increased by nifedipine, and decreased by verapamil [2]. This divergence in chronotropic response, despite equivalent slowing of atrioventricular (AV) nodal conduction by both diltiazem and verapamil, represents a fundamental pharmacodynamic distinction [3].

Heart rate Chronotropic effect Calcium channel blocker Electrophysiology Clinical pharmacology

IV Rate Control Onset: Diltiazem Achieves Significant Heart Rate Reduction at 5 min vs Digoxin at 180 min

In a comparative analysis of rate control strategies for atrial fibrillation, intravenous diltiazem demonstrated significantly more rapid onset of ventricular rate reduction compared to intravenous digoxin [1]. IV diltiazem achieved a significant decrease in heart rate from baseline within 5 minutes of administration, whereas a significant decrease in heart rate with IV digoxin was not reached until 180 minutes post-administration [2]. Notably, no additional significance was observed when both drugs were administered in combination compared to diltiazem monotherapy. While no direct head-to-head trials comparing IV diltiazem and IV verapamil for rate control efficacy exist, both agents share similar efficacy for atrial fibrillation management based on indirect comparisons [3].

Atrial fibrillation Rate control Ventricular response Intravenous calcium channel blocker Emergency cardiovascular medicine

Metabolite Activity Profile: Desacetyldiltiazem Retains 25-50% Coronary Vasodilator Potency of Parent Compound

The primary circulating metabolite of diltiazem, desacetyldiltiazem, retains approximately 25% to 50% of the coronary vasodilator potency of the parent compound [1]. This metabolite is present in plasma at concentrations of 10% to 20% of parent diltiazem concentrations [2]. The absolute bioavailability of oral immediate-release diltiazem is approximately 40% due to extensive hepatic first-pass metabolism, with only 2% to 4% of unchanged drug appearing in urine [3]. In comparative animal studies, diltiazem was more potent as a hypotensive agent than its major metabolites M1 and M2, with the parent compound's superior efficacy attributed to smaller clearance (CL) and volume of distribution (Vdss) compared with the metabolites [4].

Drug metabolism Active metabolite Coronary vasodilation Pharmacokinetics Metabolite potency

Diltiazem Hydrochloride (CAS 33286-22-5): Evidence-Based Research and Formulation Application Scenarios


Cardiac Electrophysiology Studies Requiring Balanced AV Nodal Suppression Without Excessive Negative Inotropy

Based on the 3.9-fold lower negative inotropic potency of diltiazem (IC₅₀ 4524 nM) compared to verapamil (IC₅₀ 1163 nM) in isolated heart preparations , and the finding that diltiazem significantly shortens action potential duration while suppressing oscillatory afterpotentials without inducing spontaneous activity , diltiazem hydrochloride is the preferred non-dihydropyridine calcium channel blocker for Langendorff perfused heart studies, isolated cardiac myocyte electrophysiology, and Purkinje fiber experiments where preservation of contractile function is essential while still achieving AV nodal modulation. The compound's intermediate vascular-to-myocardial selectivity ratio of 8.9 provides a balanced research tool that avoids the extreme tissue-specific effects of either dihydropyridines (selectivity ~103) or phenylalkylamines (selectivity ~0.92) .

Sustained-Release and Controlled-Release Formulation Development

Diltiazem hydrochloride exhibits an immediate-release elimination half-life of approximately 3.0 to 4.5 hours and absolute oral bioavailability of approximately 40% due to extensive first-pass metabolism . This short half-life creates a clear formulation optimization opportunity, as extended-release formulations can prolong the apparent half-life to 5 to 10 hours through continued absorption rather than altered elimination . The presence of an active metabolite (desacetyldiltiazem) that retains 25-50% of parent coronary vasodilator potency and circulates at 10-20% of parent concentrations provides additional pharmacokinetic rationale for developing sustained-release systems. Once-daily extended-release formulations demonstrate non-linear pharmacokinetics with disproportionate increases in AUC (2.3-fold increase for 120 mg to 240 mg dose doubling) , making this compound particularly suitable for formulation studies examining pH-independent release, osmotic pump technologies, and matrix tablet optimization.

In Vivo Cardiovascular Pharmacology Studies Requiring Heart Rate Stability

For conscious animal models (dog, rat) and clinical pharmacology investigations where reflex tachycardia would confound data interpretation, diltiazem hydrochloride provides a distinct experimental advantage over verapamil and dihydropyridine calcium channel blockers. As demonstrated in conscious dog studies, diltiazem produces a smaller increase in heart rate compared to nifedipine and verapamil, while leaving the rate of left ventricular pressure development (dP/dt) unchanged—in contrast to the increased dP/dt with nifedipine and decreased dP/dt with verapamil . Clinical electrophysiologic data confirm that diltiazem slows heart rate in humans following acute administration, whereas both verapamil and nifedipine increase heart rate . This favorable hemodynamic profile makes diltiazem hydrochloride the compound of choice for chronic dosing studies in hypertensive models, ischemia-reperfusion protocols, and any in vivo paradigm where stable baseline heart rate is critical for endpoint measurement.

Acute Rate Control and AV Nodal Modulation Research Protocols

Based on the demonstrated 5-minute onset of significant ventricular rate reduction with intravenous diltiazem (versus 180 minutes for IV digoxin) , and the established finding that diltiazem and verapamil produce equivalent slowing of atrioventricular nodal conduction , diltiazem hydrochloride is optimally suited for emergency cardiovascular research applications, acute atrial fibrillation rate control studies, and supraventricular tachycardia termination protocols. The compound's ability to slow AV nodal conduction while producing less bradycardia than verapamil in some settings provides a favorable risk-benefit profile for research involving intact AV nodal function. Notably, diltiazem's superior suppression of oscillatory afterpotentials and lack of proarrhythmic spontaneous activity induction in barium-treated Purkinje fibers further supports its selection for arrhythmia research applications where avoiding iatrogenic arrhythmogenesis is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diltiazem Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.